molecular formula C19H18N2O4 B5269825 3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B5269825
M. Wt: 338.4 g/mol
InChI Key: GAQQVTCZYRSGGO-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Preparation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the dimethylphenoxy ethyl group using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole has been studied for a variety of applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Possible applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the aromatic groups can engage in π-π stacking or hydrophobic interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Other compounds in this class may have different substituents on the oxadiazole ring, leading to variations in their chemical and biological properties.

    Benzodioxole Derivatives: Compounds with different substituents on the benzodioxole ring can exhibit different reactivity and applications.

    Phenoxyethyl Derivatives: Variations in the phenoxyethyl group can also influence the compound’s properties.

Uniqueness

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-4-6-15(8-12(11)2)24-13(3)19-20-18(21-25-19)14-5-7-16-17(9-14)23-10-22-16/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQVTCZYRSGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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